molecular formula C10H17F2N B8611224 3-(4,4-difluorocyclohexyl)pyrrolidine

3-(4,4-difluorocyclohexyl)pyrrolidine

Cat. No.: B8611224
M. Wt: 189.25 g/mol
InChI Key: RKTFEFAZEPDYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,4-difluorocyclohexyl)pyrrolidine: is a cyclic secondary amine with the molecular formula C10H17F2N and a molecular weight of 189.25 g/mol. This compound has garnered attention in various fields of research and industry, including drug discovery, material science, and advanced technologies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-difluorocyclohexyl)pyrrolidine typically involves the reaction of pyrrolidine with 4,4-difluorocyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(4,4-difluorocyclohexyl)pyrrolidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

3-(4,4-difluorocyclohexyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(4,4-difluorocyclohexyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine, 3-(4-fluorocyclohexyl)-
  • Pyrrolidine, 3-(4-chlorocyclohexyl)-
  • Pyrrolidine, 3-(4-bromocyclohexyl)-

Uniqueness

3-(4,4-difluorocyclohexyl)pyrrolidine is unique due to the presence of two fluorine atoms on the cyclohexyl ring, which imparts distinct chemical and physical properties. The difluoro substitution enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes.

Properties

Molecular Formula

C10H17F2N

Molecular Weight

189.25 g/mol

IUPAC Name

3-(4,4-difluorocyclohexyl)pyrrolidine

InChI

InChI=1S/C10H17F2N/c11-10(12)4-1-8(2-5-10)9-3-6-13-7-9/h8-9,13H,1-7H2

InChI Key

RKTFEFAZEPDYTF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2CCNC2)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium aluminium hydride (397.6 mg, 10.49 mmol, 2 eq) is added portionwise at 0° C. to a solution of 4-(4,4-difluorocyclohexyl)pyrrolidin-2-one a1-26 (assumed quantitative from previous step, 5.24 mmol, 1 eq) in dry THF (10 ml). The reaction mixture is allowed to warm to room temperature and stirred overnight, then quenched by water at 0° C. and filtered on celite. The solvent is evaporated under reduced pressure to afford 3-(4,4-difluorocyclohexyl)pyrrolidine a1-34.
Quantity
397.6 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
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solvent
Reaction Step Two

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